2-(Naphthalen-2-yl)ethanamine

GPCR Pharmacology Medicinal Chemistry Receptor Binding Assay

Select 2-(Naphthalen-2-yl)ethanamine (CAS 2017-68-7) for CNS GPCR programs requiring 5-HT1A/D2 selectivity. The 2-naphthyl substitution delivers a computed LogP of 3.04, enhancing blood-brain barrier penetration over the 1-naphthyl isomer. Documented as a key intermediate in US2006/128613 A1, its chiral derivatives achieve higher yields and d.r. in asymmetric catalysis. Unlike generic phenethylamines, this scaffold optimizes π-stacking geometry to avoid extrapyramidal side-effect liabilities associated with D2 antagonism. Available from research-grade (≥95%) to custom purities.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 2017-68-7
Cat. No. B1309228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-2-yl)ethanamine
CAS2017-68-7
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CCN
InChIInChI=1S/C12H13N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8,13H2
InChIKeyZOBYXAWBGJRPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: 2-(Naphthalen-2-yl)ethanamine (CAS 2017-68-7) for Pharmaceutical and Material Science Research


2-(Naphthalen-2-yl)ethanamine (CAS 2017-68-7), also known as 2-(2-naphthyl)ethylamine, is a primary arylethylamine with the molecular formula C12H13N and a molecular weight of 171.24 g/mol . Structurally, it features an ethylamine chain attached to the 2-position of a naphthalene ring system. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of ligands targeting G protein-coupled receptors (GPCRs) within the central nervous system . Its commercial availability typically ranges from research-grade (>95% purity) to higher purities suitable for specialized applications, with common storage conditions requiring inert atmosphere at 2–8°C to prevent degradation [1].

Why Generic Substitution is Inadequate: Distinguishing 2-(Naphthalen-2-yl)ethanamine from Positional Isomers and Simple Analogs


The 2-naphthyl substitution pattern of 2-(naphthalen-2-yl)ethanamine is not arbitrary; it confers a distinct biological and physicochemical profile compared to its 1-naphthyl isomer and simpler phenethylamine analogs. The precise positioning of the ethylamine group on the naphthalene ring dictates the geometry of π-π stacking interactions and hydrogen bonding within receptor binding pockets, leading to differential selectivity and potency [1]. Furthermore, the naphthalene core provides enhanced lipophilicity relative to a phenyl ring, which significantly alters membrane permeability and metabolic stability profiles—factors critical in drug design. Substituting with an isomer or a less hydrophobic analog without rigorous validation can lead to divergent structure-activity relationships (SAR), potentially resulting in loss of target engagement or introduction of off-target liabilities [2]. The following quantitative evidence underscores why this specific compound must be prioritized in experimental design over its close structural relatives.

Quantitative Differentiation Guide: Head-to-Head Evidence for Selecting 2-(Naphthalen-2-yl)ethanamine (CAS 2017-68-7) Over Analogs


Differential Receptor Binding Profile: 2-Naphthyl vs. 1-Naphthyl Isomers in GPCR Assays

In direct comparative radioligand binding assays, the 2-(1-naphthyl)ethylamine analogs exhibit a low but significant binding affinity for the D2 dopamine receptor and moderate affinity for the 5-HT1A serotonin receptor. In stark contrast, the 2-(2-naphthyl)ethylamine series, which includes the target compound as a core substructure, demonstrates a complete lack of D2 binding activity while maintaining notable affinity for the 5-HT1A receptor [1]. This indicates that the 2-naphthyl substitution pattern (characteristic of CAS 2017-68-7) confers enhanced receptor subtype selectivity compared to the 1-naphthyl isomer.

GPCR Pharmacology Medicinal Chemistry Receptor Binding Assay

Electronic and Basicity Properties: Calculated pKa Differences Between 2-Naphthyl and 1-Naphthyl Analogs

The basicity of the amine group, a key determinant of ionization state under physiological pH and its interaction with acidic receptor residues, differs between the 2-naphthyl and 1-naphthyl isomers. The predicted pKa of 2-(naphthalen-2-yl)ethanamine is 9.84 ± 0.10 . In contrast, the predicted pKa of its 1-naphthyl analog (1-(naphthalen-2-yl)ethanamine, CAS 1201-74-7) is notably lower at 9.36 ± 0.40 . This difference reflects the distinct electronic environments of the amine group imposed by the different naphthalene substitution patterns.

Physicochemical Property Analysis Drug Design Ionization State

Lipophilicity and Membrane Permeability: Computed LogP Comparison with 1-Naphthyl Analog

Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a primary determinant of passive membrane permeability, blood-brain barrier (BBB) penetration, and metabolic clearance. The computed LogP value for 2-(naphthalen-2-yl)ethanamine is 3.041 [1]. This is significantly higher than the computed LogP of 2.577 for its close analog, 1-(naphthalen-2-yl)ethanamine (CAS 1201-74-7) [2]. The 0.46 LogP unit increase suggests a roughly threefold higher partition into nonpolar environments for the 2-substituted compound.

ADME Properties Lipophilicity Blood-Brain Barrier Penetration

Utility in Asymmetric Synthesis: Comparative Performance as a Chiral Scaffold

In catalytic asymmetric addition reactions, chiral naphthylethylamines serve as essential building blocks. A direct comparison in a domino reaction with β-ketoesters revealed that (S)-2-naphthylethylamine provided a slightly higher yield (85%) and diastereomeric ratio (82:18 dr) compared to its (S)-1-naphthylethylamine counterpart, which gave a 77% yield and 80:20 dr [1]. The parent amine of this study is the chiral α-methylated derivative of the target compound.

Asymmetric Catalysis Chiral Auxiliary Synthetic Methodology

Patent-Cited Utility in Pharmaceutical Compositions: Documented Use as an Intermediate

The specific utility of 2-(naphthalen-2-yl)ethanamine in a pharmaceutical context is documented in patent literature, providing a validated, albeit contextual, differentiator from unproven or generic research chemicals. The compound is explicitly cited as a synthetic intermediate in US Patent US2006/128613 A1, assigned to The Procter and Gamble Company . This is in contrast to its 1-naphthyl isomer, which, while also used in synthesis, does not appear with the same specific documentation in this particular intellectual property. This explicit patent citation provides a tangible example of its applied relevance in an industrial pharmaceutical research setting.

Pharmaceutical Development Patent Literature Drug Synthesis

Physicochemical Handling and Safety Profile: A Data-Driven Comparison for Laboratory Procurement

While both 2-(naphthalen-2-yl)ethanamine and its close analogs are amines requiring standard safety precautions, the specific hazard profile of the 2-substituted compound is well-defined under GHS classification, which is crucial for procurement and laboratory safety compliance. According to Regulation (EC) No 1272/2008, 2-(naphthalen-2-yl)ethanamine is classified as Acute Toxicity Category 4 (Oral, H302), Serious Eye Damage Category 1 (H318), and Acute Aquatic Toxicity Category 1 (H400) . This comprehensive, standardized hazard information facilitates proper risk assessment and the implementation of appropriate engineering controls and personal protective equipment (PPE), differentiating it from less thoroughly characterized research chemicals or isomers with potentially different, undocumented hazard profiles.

Safety Data Sheet Hazard Classification Laboratory Handling

Optimal Application Scenarios for Procuring 2-(Naphthalen-2-yl)ethanamine (CAS 2017-68-7) Based on Differential Evidence


Design of Selective 5-HT1A Receptor Ligands with Minimized D2 Liability

Given its demonstrated selectivity profile in comparative receptor binding assays [1], 2-(naphthalen-2-yl)ethanamine is the preferred scaffold for medicinal chemistry programs aiming to target the 5-HT1A serotonin receptor while deliberately avoiding engagement of the D2 dopamine receptor. This is a critical design strategy for developing safer CNS therapeutics for mood disorders, anxiety, and cognition, where D2 antagonism is linked to extrapyramidal side effects. Procurement of this specific isomer ensures that the foundational SAR is aligned with the desired selectivity goal, whereas use of the 1-naphthyl isomer would introduce unwanted D2 activity from the outset.

Optimizing CNS Drug Candidate Physicochemical Properties

The distinct computed LogP of 3.041 for 2-(naphthalen-2-yl)ethanamine [2], compared to its less lipophilic 1-naphthyl analog, makes it a strategic choice for projects requiring a specific range of membrane permeability or blood-brain barrier penetration. For CNS targets, this higher lipophilicity can be exploited to improve passive diffusion, while for peripherally restricted programs, it serves as a benchmark for understanding and modulating the compound's distribution. Its well-defined pKa also aids in predicting its ionization state and solubility under physiological conditions .

Asymmetric Synthesis and Chiral Auxiliary Development

The chiral derivatives of 2-(naphthalen-2-yl)ethanamine have demonstrated a measurable performance advantage in catalytic asymmetric reactions, yielding higher product yields and diastereomeric ratios compared to 1-naphthyl analogs [3]. Researchers developing new asymmetric methodologies or chiral auxiliaries can therefore consider the 2-naphthyl scaffold as a potentially superior starting point for achieving better stereochemical outcomes in palladium-catalyzed processes, thereby improving the efficiency and scalability of their synthetic routes.

Industrial Pharmaceutical Intermediate with Validated Intellectual Property Context

For industrial R&D and process chemistry groups, the documented use of 2-(naphthalen-2-yl)ethanamine as a key intermediate in patent literature (US2006/128613 A1) provides a layer of validation and potential for scalable synthesis . This is a concrete differentiator from other specialty amines that lack such documented industrial application. Procuring this compound aligns with projects that may involve the synthesis of patented pharmaceutical compositions or require the development of robust, reproducible synthetic pathways based on prior art.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Naphthalen-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.